Cas no 1187167-24-3 (2-(4-Cyanobenzoyl)-3-methylpyridine)
2-(4-Cyanobenzoyl)-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Cyanobenzoyl)-3-methylpyridine
- 4-(3-Methylpicolinoyl)benzonitrile
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- Inchi: 1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3
- InChI Key: ZEGPAUJDEJGWEG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C#N)=CC=1)C1C(C)=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 322
- Topological Polar Surface Area: 53.8
2-(4-Cyanobenzoyl)-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203000-2g |
2-(4-Cyanobenzoyl)-3-methylpyridine |
1187167-24-3 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 203000-5g |
2-(4-Cyanobenzoyl)-3-methylpyridine |
1187167-24-3 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Fluorochem | 203000-1g |
2-(4-Cyanobenzoyl)-3-methylpyridine |
1187167-24-3 | 97% | 1g |
£554.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781761-1g |
4-(3-Methylpicolinoyl)benzonitrile |
1187167-24-3 | 97% | 1g |
¥15288.00 | 2024-08-09 |
2-(4-Cyanobenzoyl)-3-methylpyridine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(4-Cyanobenzoyl)-3-methylpyridine
Introduction to 2-(4-Cyanobenzoyl)-3-methylpyridine (CAS No. 1187167-24-3)
2-(4-Cyanobenzoyl)-3-methylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1187167-24-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core substituted with a cyanobenzoyl group and a methyl group, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-(4-cyanobenzoyl)-3-methylpyridine consists of a pyridine ring at the 3-position, which is further functionalized with a 4-cyanobenzoyl moiety. This arrangement imparts specific electronic and steric characteristics to the molecule, making it a versatile building block for drug discovery and development. The presence of the cyano group enhances the electrophilicity of the benzoyl moiety, facilitating its participation in various chemical reactions such as condensation, nucleophilic addition, and coupling reactions.
In recent years, 2-(4-cyanobenzoyl)-3-methylpyridine has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. One notable area of interest is its potential application in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The compound's ability to act as a precursor for more complex derivatives has made it a focal point for medicinal chemists seeking to design molecules with enhanced pharmacological properties.
Recent advancements in computational chemistry have further highlighted the significance of 2-(4-cyanobenzoyl)-3-methylpyridine as a key intermediate. Molecular modeling studies have demonstrated that this compound can effectively interact with biological targets due to its optimized hydrogen bonding potential and hydrophobicity. Such interactions are crucial for achieving high binding affinity and selectivity, which are essential criteria for drug candidates. The computational insights have guided experimental efforts to optimize synthetic routes and improve yields, thereby accelerating the development process.
The synthesis of 2-(4-cyanobenzoyl)-3-methylpyridine typically involves multi-step organic transformations starting from readily available pyridine derivatives. One common approach involves the condensation of 4-cyanobenzoic acid with 3-methylpyridine-2-carboxaldehyde under basic conditions, followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 2-(4-cyanobenzoyl)-3-methylpyridine more accessible for industrial applications.
From a pharmaceutical perspective, the derivatives of 2-(4-cyanobenzoyl)-3-methylpyridine have shown promise in preclinical studies. For instance, modifications to the pyridine ring or the cyanobenzoyl group can lead to compounds with improved solubility, bioavailability, and metabolic stability. Such improvements are critical for translating laboratory findings into viable therapeutic options. Researchers are also exploring its potential in combination therapies, where it could synergize with other drugs to enhance treatment efficacy.
The role of 2-(4-cyanobenzoyl)-3-methylpyridine extends beyond drug development into materials science and agrochemical applications. Its structural features make it a suitable candidate for designing novel polymers or functional materials with specific properties. Additionally, its derivatives have been investigated for their potential as intermediates in pesticide formulations, offering new avenues for crop protection strategies.
In conclusion, 2-(4-cyanobenzoyl)-3-methylpyridine (CAS No. 1187167-24-3) represents a fascinating compound with broad applications across multiple scientific domains. Its unique structural attributes and reactivity profile continue to drive innovation in pharmaceuticals, materials science, and agrochemicals. As research progresses, further exploration of this molecule and its derivatives will undoubtedly yield significant advancements with far-reaching implications.
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